MFCD18314344

Description

For instance, CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1761-61-1 (MDL: MFCD00003330) provide frameworks for comparison, as they exhibit key physicochemical and pharmacological properties relevant to drug discovery and material science .

Properties

IUPAC Name |

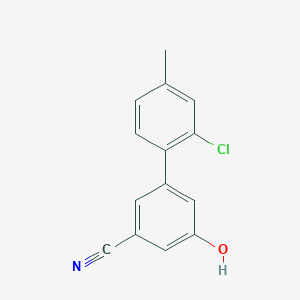

3-(2-chloro-4-methylphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-2-3-13(14(15)4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOQBTZUEBWQSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684799 | |

| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-10-2 | |

| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314344 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability and high remanence intensity of the nanoparticles, making them suitable for various applications.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure consistency and quality. The co-precipitation method is often scaled up, with careful control of reaction conditions to maintain the desired properties of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD18314344 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in transition-metal-free four-component reactions involving nitriles and disulfides or diselenides . These reactions often proceed through radical and ionic pathways, leading to the formation of diverse products.

Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium tert-butoxide and potassium persulfate, which promote the formation of key intermediates . The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed: The major products formed from reactions involving this compound can vary depending on the specific reaction conditions. For instance, sulfurized or selenated 4-aminopyrimidines are common products in certain four-component reactions .

Scientific Research Applications

MFCD18314344 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it can be employed in studies involving magnetic tagging and detection . In medicine, its unique properties make it suitable for drug delivery systems and diagnostic tools. Industrially, it is valuable for applications requiring stable and high-intensity magnetic materials.

Mechanism of Action

The mechanism by which MFCD18314344 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in magnetic tagging applications, the compound’s high remanence intensity allows for efficient detection and tracking . The molecular pathways involved in these processes are often related to the compound’s magnetic properties and its ability to interact with external magnetic fields.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : CAS 918538-05-3 exhibits a Log S of -2.47, suggesting moderate solubility, comparable to CAS 1761-61-1. This compound likely shares this profile, impacting bioavailability .

- Structural Features : Both analogs contain halogen atoms (Cl/Br), which enhance metabolic stability but may increase toxicity risks (e.g., H315-H319-H335 warnings) .

Discussion :

- Drug-Likeness : CAS 918538-05-3 meets Lipinski’s Rule of Five (molecular weight <500, H-bond acceptors ≤10), suggesting this compound may also comply .

Structural Similarities and Analog Comparison

The table below compares this compound analogs from :

| Compound | CAS Number | Molecular Formula | Similarity Score | Key Functional Groups |

|---|---|---|---|---|

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | Unreported | C₉H₁₀ClN₃ | 85% | Triazine, Chlorine |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | Unreported | C₇H₆ClN₃ | 78% | Pyrazole, Chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.